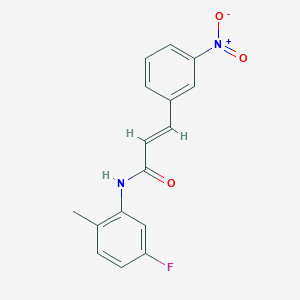

N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

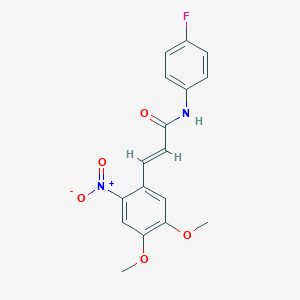

“N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide” is a chemical compound with the molecular formula C16H13FN2O3 .

Molecular Structure Analysis

The molecular structure consists of a fluorine atom (F) attached to a phenyl ring, which is also attached to an acrylamide group. This acrylamide group is further connected to another phenyl ring with a nitro group (NO2). The presence of these functional groups may influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis

The average mass of this compound is 300.284 Da, and the monoisotopic mass is 300.091034 Da . Other physical and chemical properties such as melting point, boiling point, and density could not be retrieved from the available sources .Aplicaciones Científicas De Investigación

Recognition and Transfer of Hydrophilic Compounds

A study explored the self-assembly of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers, demonstrating their capability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This recognition capability suggests potential applications in chemical separation processes and analytical chemistry, although it's worth noting that the compound specifically mentioned in the query was not directly studied in this research (Sawada et al., 2000).

Optical and UV–Vis Chemosensors

Research on novel colorimetric sensors utilizing poly(acrylamide) nanocomposites for the selective recognition of fluoride ions has been conducted. These sensors exhibit significant visible color changes upon interaction with fluoride ions, indicating their potential utility in environmental monitoring and the detection of hazardous substances. While this study focuses on a related acrylamide-based compound, it highlights the broader applicability of acrylamide derivatives in sensor technology (Sedghi et al., 2019).

Antiproliferative Activity

N-(4-nitrophenyl)acrylamide, closely related to the compound of interest, has been synthesized and characterized for its antiproliferative activity against HeLa cell lines. The study revealed that this acrylamide-based molecule, despite being recognized as toxic, showed low toxicity on cancer cells, suggesting potential for biomedical research in developing cancer treatment modalities (Tanış et al., 2019).

Corrosion Inhibition

Acrylamide derivatives have been investigated for their efficacy as corrosion inhibitors for copper in nitric acid solutions. These compounds demonstrated significant corrosion inhibition, suggesting their potential application in protecting metal surfaces in industrial settings. This research underscores the chemical versatility and practical applications of acrylamide derivatives in materials science (Abu-Rayyan et al., 2022).

Sensing and Removal of Metal Ions

Nonconjugated biocompatible macromolecular luminogens based on acrylamide derivatives have shown promise for the sensing and removal of Fe(III) and Cu(II) ions, demonstrating their potential in environmental cleanup and monitoring. The study highlights the role of acrylamide derivatives in developing new materials for environmental sustainability (Dutta et al., 2020).

Propiedades

IUPAC Name |

(E)-N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3/c1-11-5-7-13(17)10-15(11)18-16(20)8-6-12-3-2-4-14(9-12)19(21)22/h2-10H,1H3,(H,18,20)/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRQBEONGGSIGU-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)

![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B371323.png)

![4-{[4-(Cinnamoyloxy)phenyl]sulfanyl}phenyl 3-phenylacrylate](/img/structure/B371326.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate](/img/structure/B371327.png)

![5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate](/img/structure/B371329.png)

![N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B371332.png)

![4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate](/img/structure/B371334.png)

![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371337.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate](/img/structure/B371342.png)